Product packaging for Bupropion hydrobromide(Cat. No.:CAS No. 905818-69-1)

Bupropion hydrobromide

Cat. No.: B1668062
CAS No.: 905818-69-1
M. Wt: 320.65 g/mol
InChI Key: WSTCENNATOVXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification within Atypical Antidepressants

Bupropion (B1668061) is categorized as an atypical antidepressant. drugbank.compatsnap.com This classification stems from its mechanism of action, which differs significantly from that of traditional antidepressant classes like Monoamine Oxidase Inhibitors (MAOIs), Tricyclic Antidepressants (TCAs), and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). drugbank.comdrugbank.com Unlike these other agents, bupropion's primary effects are not on the serotonin system. drugbank.comnih.gov It is chemically unrelated to tricyclic, tetracyclic, or other known antidepressant agents. drugbank.com

Historical Context of Pharmacological Investigation

The journey of bupropion began with its invention in 1969 by Nariman Mehta at Burroughs Wellcome, which later became part of GlaxoSmithKline. wikipedia.org It was patented in 1974 and received its initial approval from the U.S. Food and Drug Administration (FDA) in 1985 under the brand name Wellbutrin. nih.govbritannica.com Initially, the drug was marketed for the treatment of depression. britannica.com

A significant development in its history was the introduction of a sustained-release (SR) formulation in 1996, followed by an extended-release (XL) version in 2003. nih.gov These advancements aimed to improve the drug's tolerability profile. In 1997, bupropion gained an additional indication for smoking cessation. nih.gov The hydrobromide salt of bupropion, in an extended-release formulation, was first approved by the FDA on April 23, 2008, under the brand name Aplenzin for the treatment of depression in adults. drugs.com More recently, in August 2022, a combination of dextromethorphan (B48470) and bupropion was approved for treating major depressive disorder. wikipedia.orgwikipedia.org

Evolution of Understanding of Its Neurochemical Profile

The precise neurochemical mechanism of bupropion's antidepressant effect is not fully elucidated. google.com However, research has significantly advanced our understanding. It is primarily understood to be a norepinephrine-dopamine reuptake inhibitor (NDRI). drugbank.comdrugbank.com Bupropion and its major active metabolite, hydroxybupropion (B195616), weakly inhibit the reuptake of norepinephrine (B1679862) and dopamine (B1211576), leading to increased concentrations of these neurotransmitters in the synaptic cleft. drugbank.comnih.gov This dual inhibition is considered a novel mechanism of antidepressant action. nih.gov

The effect of bupropion on the dopamine transporter (DAT) and norepinephrine transporter (NET) is central to its function. drugbank.comdrugbank.com Positron emission tomography (PET) studies have shown that at clinical doses, bupropion and its metabolites occupy approximately 20% of the dopamine transporters in the human brain. wikipedia.org Unlike many other antidepressants, bupropion has no clinically significant direct effects on serotonin reuptake or on postsynaptic receptors such as histamine, acetylcholine (B1216132), or adrenergic receptors. drugbank.comnih.gov

Furthermore, bupropion has demonstrated a mild antagonistic effect on nicotinic acetylcholine receptors, a property believed to contribute to its efficacy in smoking cessation by reducing the reinforcing effects of nicotine (B1678760). patsnap.com The pharmacological actions of bupropion are substantially influenced by its active metabolites, including hydroxybupropion, threohydrobupropion, and erythrohydrobupropion, which are present in significant concentrations in the blood plasma. nih.govwikipedia.org

Research Findings on Bupropion's Neurotransmitter Effects

Neurotransmitter SystemEffect of BupropionKey Metabolites Involved
Dopamine Weak reuptake inhibition, increasing synaptic availability. patsnap.comdrugbank.comHydroxybupropion nih.gov
Norepinephrine Weak reuptake inhibition, increasing synaptic availability. patsnap.comdrugbank.comHydroxybupropion nih.gov
Serotonin No clinically significant effect on reuptake. drugbank.comnih.govN/A
Acetylcholine (Nicotinic) Mild antagonism. patsnap.comBupropion

Timeline of Key Developments

YearEvent
1969 Invented by Nariman Mehta at Burroughs Wellcome. wikipedia.org
1974 Patented. britannica.com
1985 First FDA approval for medical use in the United States. nih.govbritannica.com
1996 Sustained-release (SR) formulation introduced. nih.gov
1997 Approved for smoking cessation. nih.gov
2003 Extended-release (XL) formulation introduced. nih.gov
2008 Bupropion hydrobromide (Aplenzin) approved by the FDA. drugs.com
2022 Dextromethorphan/bupropion combination approved for major depressive disorder. wikipedia.orgwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19BrClNO B1668062 Bupropion hydrobromide CAS No. 905818-69-1

Properties

IUPAC Name

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.BrH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTCENNATOVXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920317
Record name 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905818-69-1
Record name Bupropion hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905818-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bupropion hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905818691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUPROPION HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E70G3G5863
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Neuropharmacology

Elucidation of Primary Mechanisms of Action

The principal mechanism of action for bupropion (B1668061) hydrobromide involves the inhibition of the reuptake of two key catecholamines, norepinephrine (B1679862) and dopamine (B1211576), from the synaptic cleft. drugbank.comnih.gov This action leads to an increased concentration and prolonged activity of these neurotransmitters in the synapse. drugbank.com Notably, bupropion displays negligible affinity for the serotonin (B10506) transporter, which accounts for its unique clinical profile. nih.gov

Norepinephrine Reuptake Inhibition

Bupropion's effect on noradrenergic systems is a significant component of its pharmacological activity.

The inhibition of NET by bupropion and its metabolites leads to an accumulation of norepinephrine in the synaptic cleft. nih.gov This increased availability of norepinephrine to bind to postsynaptic adrenergic receptors is believed to contribute to the therapeutic effects of the drug. psychopharmacologyinstitute.com Studies have shown that bupropion enhances noradrenergic neurotransmission. psychopharmacologyinstitute.com For instance, therapeutic doses in patients have been shown to reduce the whole-body turnover of norepinephrine, indicating a significant central noradrenergic effect. nih.gov

Dopamine Reuptake Inhibition

Bupropion's influence on the dopaminergic system, particularly in specific brain regions, is another crucial aspect of its mechanism of action.

Bupropion hydrobromide also binds to and inhibits the dopamine transporter (DAT), encoded by the SLC6A3 gene. drugbank.comclinpgx.org This transporter is responsible for clearing dopamine from the synapse. In-vitro studies using cells expressing human transporters have confirmed that bupropion and its metabolites inhibit dopamine reuptake. nih.gov However, in-vivo human imaging studies using positron emission tomography (PET) and single photon emission computed tomography (SPECT) have yielded varied but generally low to moderate estimates of DAT occupancy at clinical doses. nih.govsemanticscholar.orgbiopsychiatry.comnih.govnih.govresearchgate.net

Study TypeSubject GroupBupropion DosingMean DAT OccupancyReference
PETHealthy Volunteers150 mg SR b.i.d.26.0% nih.gov
SPECTDepressed Patients150 mg SR b.i.d.25.4% nih.gov
PETDepressed PatientsNot specified14% (CI: 6-22%) semanticscholar.orgnih.gov

These findings have led to some debate about the clinical significance of DAT inhibition by bupropion, with some researchers questioning if such low occupancy is sufficient to produce a therapeutic effect on its own. semanticscholar.orgnih.gov For comparison, the NDRI methylphenidate is thought to occupy over 50% of DAT sites at therapeutic doses. wikipedia.orgwikipedia.org

Despite the relatively low striatal DAT occupancy, research indicates that bupropion's activity increases extracellular dopamine concentrations in key brain regions, including the nucleus accumbens and the prefrontal cortex. psychscenehub.com The prefrontal cortex is a region where the norepinephrine transporter also plays a role in dopamine reuptake, which may amplify bupropion's effects in this area. quora.com A study using resting-state functional Magnetic Resonance Imaging (fMRI) in healthy volunteers found that after seven days of treatment, bupropion increased the resting-state functional connectivity between the dorsal medial prefrontal cortex and other key areas of the brain's default mode network. nih.gov This suggests that even with modest direct DAT blockade, bupropion can significantly modulate dopaminergic neurotransmission and functional brain connectivity, particularly in regions crucial for mood regulation. nih.gov However, another study using [11C]raclopride PET in healthy human volunteers did not observe a significant increase in striatal extracellular dopamine levels after a single 150mg dose of bupropion. nih.gov

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism

A key component of bupropion's pharmacological profile is its activity as an antagonist at neuronal nicotinic acetylcholine receptors (nAChRs). nih.govresearchgate.net This action is distinct from its catecholamine reuptake inhibition and is central to its efficacy in smoking cessation. drugbank.com

Bupropion's interaction with nAChRs is characterized as non-competitive antagonism. okstate.eduokstate.edu This means its inhibitory effect cannot be surmounted by increasing the concentration of the receptor's agonist, such as acetylcholine or nicotine (B1678760). nih.gov The functional blockade is voltage-independent for certain receptor subtypes, suggesting that bupropion may not act as a simple open-channel blocker. nih.gov

A hypothesized sequential mechanism for this non-competitive inhibition involves several steps:

Bupropion first binds to the nAChR while it is in a resting (closed) state, which reduces the probability of the ion channel opening upon agonist binding. okstate.eduokstate.edu

For the remaining fraction of channels that do open, bupropion is thought to accelerate the receptor's transition into a desensitized state, further diminishing receptor activity. okstate.eduokstate.edu

Structurally, bupropion may interact with a binding domain within the ion channel pore, specifically between the serine and valine rings, a site potentially shared by other non-competitive antagonists. okstate.eduthieme-connect.com

Bupropion demonstrates notable selectivity in its antagonism of different nAChR subtypes. nih.gov It effectively blocks several neuronal subtypes, including α3β2, α4β2, and α7, but with widely varying potencies. nih.govresearchgate.net

Research has established a clear rank order of potency. Bupropion is significantly more effective at blocking α3- and α4-containing receptors compared to the α7 subtype. nih.govnih.gov One study quantified this selectivity, reporting that bupropion was approximately 50 times more potent at blocking α3β2 nAChRs and 12 times more potent at α4β2 nAChRs than at α7 nAChRs. nih.gov This differential activity underscores a targeted interaction with specific components of the nicotinic system.

The following table summarizes the inhibitory potency (IC₅₀) of bupropion at various human (h) and rat (r) nAChR subtypes from different studies.

Receptor SubtypeIC₅₀ (μM)Species/Model
rα3β21.3Xenopus oocytes
hα3β42.3-
rα4β28Xenopus oocytes
hα4β217.8-
hα7179-

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from multiple studies. nih.govresearchgate.net

The antagonism of nAChRs by bupropion has significant downstream effects on neurotransmitter signaling pathways, particularly within the brain's mesolimbic reward system. nih.gov This is highly relevant to its clinical application in treating nicotine dependence. smartscitech.com

Nicotinic receptors are located on various neurons in the ventral tegmental area (VTA). Bupropion inhibits presynaptic α4β2-containing nAChRs located on GABAergic interneurons. okstate.eduthieme-connect.com These GABAergic neurons normally exert an inhibitory influence on dopamine neurons. By blocking the excitatory nicotinic input to these GABA neurons, bupropion reduces their inhibitory output, which can lead to an increase in the firing rate and excitability of VTA dopamine neurons. thieme-connect.comnih.gov This elevation of dopaminergic activity may contribute to bupropion's therapeutic effects. nih.gov

Furthermore, bupropion's antagonism at nAChRs directly counteracts the effects of nicotine. Nicotine, a potent agonist at these receptors, stimulates dopamine release in reward pathways. By blocking these receptors, bupropion blunts the rewarding and reinforcing effects of nicotine, thereby reducing cravings and withdrawal symptoms. drugbank.com

Investigation of Secondary Pharmacological Activities

A defining characteristic of this compound's neuropharmacological profile is its lack of clinically relevant activity at serotonin receptors or the serotonin transporter (SERT). drugbank.comnih.gov This distinguishes it from many other classes of antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs). drugbank.com

In vitro studies have demonstrated that bupropion has a very low affinity for SERT. nih.gov Its 50% inhibitory concentration (IC₅₀) at the human serotonin transporter is reported to be greater than 10,000 nM, a value indicating negligible interaction at therapeutic concentrations. drugbank.com This minimal effect on the serotonin system is believed to be the reason why side effects commonly associated with serotonergic antidepressants, such as sexual dysfunction, are not typically observed with bupropion therapy. drugbank.com

Interaction with Cation-Selective Serotonin Type 3A Receptors (5-HT3ARs)

Beyond its primary mechanism of action, bupropion and its principal active metabolite, hydroxybupropion (B195616), have been identified as functional antagonists of the cation-selective serotonin type 3A receptor (5-HT3AR). Research demonstrates that both compounds inhibit the function of these ligand-gated ion channels. clinpgx.orgmdpi.comnih.gov The inhibition of serotonin-gated currents at 5-HT3A receptors is reversible, dose-dependent, and occurs in a non-competitive manner. mdpi.comnih.gov This suggests that bupropion acts as a negative allosteric modulator. mdpi.com

Functional studies using two-electrode voltage-clamp recordings in Xenopus laevis oocytes have quantified the inhibitory potency of these compounds. mdpi.com Furthermore, investigations have shown that the inhibitory action of bupropion is not dependent on the channel being open, classifying it as a non-use-dependent blockade. mdpi.com

CompoundReceptor TargetInhibitory Potency (IC50)
BupropionHomomeric 5-HT3A Receptor87 µM
HydroxybupropionHomomeric 5-HT3A Receptor112 µM
BupropionHeteromeric 5-HT3AB Receptor~840-866 µM
HydroxybupropionHeteromeric 5-HT3AB Receptor505 µM
Table 1: Inhibitory potencies of bupropion and its metabolite at serotonin type 3 receptors, based on in vitro functional assays. mdpi.comwikipedia.orgclinpgx.org

Modulation of Transcription Factors (e.g., SREBF1, SREBF2)

Sterol Regulatory Element-Binding Proteins (SREBPs) are a family of transcription factors that are crucial regulators of lipid homeostasis. nih.govelsevierpure.comyoutube.com Encoded by the SREBF1 and SREBF2 genes, these proteins control the expression of enzymes required for the synthesis of cholesterol, fatty acids, and other lipids. nih.govelsevierpure.comyoutube.com

SREBP-1 (encoded by SREBF1) is primarily involved in fatty acid synthesis and energy metabolism. elsevierpure.com

SREBP-2 (encoded by SREBF2) is more specific to regulating cholesterol synthesis. elsevierpure.com

In vitro experiments investigating the effects of antidepressants on lipid biosynthesis controlled by SREBPs have demonstrated that bupropion is capable of activating both SREBF1 and SREBF2 transcription factors. researchgate.net This finding suggests a potential role for bupropion in modulating the genetic expression of pathways involved in lipid metabolism. researchgate.net

Induction of Immediate Early Genes (e.g., c-Fos)

Bupropion administration has been shown to induce the expression of c-Fos, an immediate early gene (IEG) widely used as a marker for neuronal activity and plasticity. researchgate.netnih.gov The protein product, Fos, is a transcription factor that is rapidly expressed in response to various extracellular signals and neurotransmitters.

Studies in animal models have revealed specific patterns of c-Fos induction following acute bupropion treatment. Research in rats showed that bupropion increased the number of Fos-like neurons in several brain regions. nih.gov Notably, drugs with dopaminergic effects, including bupropion, were found to be particularly potent in potentiating c-Fos reactivity. nih.gov One area with consistently elevated Fos counts across multiple antidepressant classes was the central amygdala. nih.gov

Cellular-level research has linked this effect to bupropion's primary mechanism of action. In HEK-293 cells transfected with the human dopamine transporter (DAT), bupropion, as a DAT inhibitor, caused an approximately three-fold increase in c-Fos immunoreactivity. This indicates that substrates or inhibitors of the DAT can trigger the induction of IEG expression.

Effects on Other Receptor Systems

This compound's pharmacological profile is distinguished by its unique interactions with several key components of neurotransmission, differing significantly from other classes of antidepressants.

Monoamine Transporters: The principal mechanism of action for bupropion is the inhibition of norepinephrine and dopamine reuptake. nih.gov It acts as a dual norepinephrine-dopamine reuptake inhibitor (NDRI) by binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT). clinpgx.orgnih.gov However, positron emission tomography (PET) studies in humans have shown that at clinical doses, bupropion and its metabolites occupy a relatively low percentage of striatal DAT sites, with a mean occupancy range of approximately 14% to 26%. nih.govresearchgate.net This has led to suggestions that other actions may be significantly involved in its therapeutic effects. researchgate.net In contrast to its effects on catecholamines, bupropion has a negligible effect on the serotonin transporter (SERT), with a very high IC50 value indicating weak inhibition. clinpgx.orgnih.gov

Nicotinic Acetylcholine Receptors (nAChRs): A significant aspect of bupropion's neuropharmacology is its role as a non-competitive antagonist at several neuronal nicotinic acetylcholine receptors. youtube.comresearchgate.net This inhibitory action is thought to contribute to both its antidepressant effects and its efficacy as a smoking cessation aid. Studies have shown that bupropion blocks various nAChR subtypes, including α3β2, α4β2, and α7, with a degree of selectivity. youtube.com For instance, it is substantially more effective at blocking α3β2 and α4β2 receptors compared to the α7 subtype. youtube.com This blockade is functional and noncompetitive. youtube.com

Other Postsynaptic Receptors: Bupropion and its metabolites exhibit a notable lack of affinity for a wide range of postsynaptic receptors. nih.gov Research has consistently shown no meaningful direct activity at α- and β-adrenergic, dopamine, histaminic, or muscarinic acetylcholine receptors. nih.govresearchgate.net This absence of interaction with these other receptor systems is a key factor that differentiates bupropion from tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) and contributes to its distinct clinical profile. clinpgx.orgnih.gov

Receptor/Transporter TargetCompoundBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
Dopamine Transporter (DAT)Bupropion173–1,800 (Human)330–2,900 (Human)
Norepinephrine Transporter (NET)Bupropion3,640–52,000 (Human)443–3,240 (Human)
Serotonin Transporter (SERT)Bupropion>10,000>10,000
Nicotinic Acetylcholine Receptor (α4β2)Bupropion-18,000
Nicotinic Acetylcholine Receptor (α7)Bupropion-54,000
Table 2: Binding affinities and functional potencies of bupropion at various neurochemical targets. Note the significantly weaker activity at the serotonin transporter compared to dopamine and norepinephrine transporters, and its micromolar range activity at nAChRs. clinpgx.orgnih.govresearchgate.net

Pharmacokinetics and Biotransformation

Absorption Dynamics

Bupropion (B1668061) is quickly absorbed from the gastrointestinal tract after oral administration. nih.govumich.edu

The formulation of bupropion significantly influences its absorption rate and the time to reach peak plasma concentration (Tmax). Different formulations are designed to release the drug at different rates, which affects the pharmacokinetic profile.

Immediate-Release (IR): This formulation is absorbed rapidly, with peak serum concentrations (Cmax) achieved in approximately 1.5 to 2 hours. nih.govnih.govumich.edu

Sustained-Release (SR): The SR formulation has a more prolonged absorption phase compared to the IR version, reaching Tmax in about 3 hours. nih.govumich.edu

Extended-Release (ER or XL): Designed for once-daily administration, the ER formulation has the slowest rate of absorption, with a median Tmax of approximately 5 hours. nih.govumich.edudroracle.ai

Despite these differences in absorption rates, studies comparing steady-state dosing have shown that the SR and XL formulations deliver an equivalent total amount of bupropion, as measured by the area under the curve (AUC), when compared to the IR formulation. psychopharmacologyinstitute.com The extended-release formulation provides more consistent plasma levels throughout the day compared to the immediate-release versions. droracle.ai

FormulationTime to Peak Plasma Concentration (Tmax)
Immediate-Release (IR)~1.5 - 2 hours
Sustained-Release (SR)~3 hours
Extended-Release (XL)~5 hours

Bupropion is available in different salt forms, primarily hydrobromide (HBr) and hydrochloride (HCl). The extended-release bupropion HBr salt is available only as a once-daily formulation and has been demonstrated to be bioequivalent to the extended-release bupropion HCl formulation. ricardinis.ptlongdom.orgaplenzin.com

A key pharmacokinetic study found that the relative bioavailability for the extent of absorption for bupropion hydrobromide was 90% of that observed for bupropion hydrochloride. fda.gov Research has also shown that the XL bupropion HBr formulation may produce slightly lower peak plasma concentrations (Cmax) and area under the curve (AUC) for both the parent drug and its three main active metabolites compared to the XL bupropion HCl form. longdom.org Consequently, higher dosing equivalents of the HBr salt are used to correspond to the HCl salt doses. longdom.org For example, a 174 mg dose of XL bupropion HBr corresponds to a 150 mg dose of XL bupropion HCl. longdom.org

Distribution Characteristics

Once absorbed, bupropion is widely distributed throughout the body. nih.govumich.edu The volume of distribution for bupropion is extensive, with estimates ranging from 19 L/kg to 47 L/kg. nih.govumich.edu

Bupropion binds moderately to human plasma proteins. nih.govumich.edu In vitro tests show that approximately 82% to 88% of bupropion in the plasma is bound to proteins, primarily albumin. umich.edudroracle.ai This level of protein binding does not appear to limit its extensive tissue distribution. nih.govresearchgate.net

The active metabolites of bupropion exhibit lower degrees of plasma protein binding compared to the parent compound. umich.edu

CompoundPlasma Protein Binding (%)
Bupropion82% - 88%
Hydroxybupropion (B195616)77%
Threohydrobupropion42%

Studies have shown that bupropion, but not its primary metabolites, concentrates in various tissues. nih.govresearchgate.net A notable finding is its significant distribution to the central nervous system, with a brain-to-plasma concentration ratio of approximately 25:1. nih.govresearchgate.net

Data from a fatal overdose case provided insight into the postmortem distribution of bupropion and its metabolites in various tissues. The highest concentration of the parent drug was found in the liver. researchgate.net

Metabolic Pathways and Metabolite Profiling

Bupropion undergoes extensive hepatic metabolism, with a significant portion of the drug being altered before it reaches systemic circulation. nih.govnih.govclinpgx.org Less than 1% of an oral dose is excreted as unchanged bupropion. umich.edunih.gov The metabolism of bupropion results in the formation of three primary active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion. umich.educlinpgx.org These metabolites are pharmacologically active and reach higher plasma concentrations than bupropion itself. ricardinis.pt

The primary metabolic pathways are:

Hydroxylation: The tert-butyl group of bupropion is hydroxylated by the cytochrome P450 enzyme CYP2B6 to form hydroxybupropion. nih.govclinpgx.orgnih.gov This is considered the major metabolite. nih.gov

Reduction: The carbonyl group of bupropion is reduced by carbonyl reductases in the liver and intestine to form the amino-alcohol isomers threohydrobupropion and erythrohydrobupropion. clinpgx.orgnih.gov Enzymes identified as participating in this reduction include 11β-hydroxysteroid dehydrogenase 1 and members of the aldo-keto reductase family (AKR1C1, AKR1C2, AKR1C3) and carbonyl reductase 1 (CBR1). droracle.ai

Recently, additional metabolites formed by CYP2C19 have been identified, including 4-hydroxybupropion. clinpgx.org The three main active metabolites have potencies ranging from 20% to 50% of the parent compound. ricardinis.ptnih.gov Plasma concentrations of hydroxybupropion can be 4- to 6-fold greater than bupropion, with an AUC that is 10- to 16-fold greater. ingentaconnect.com

These active metabolites are subsequently metabolized further, including through conjugation with glucuronic acid by various UGT enzymes (such as UGT2B7 and UGT1A9), before being excreted primarily in the urine. clinpgx.org Approximately 87% of a dose is eliminated in the urine and 10% in the feces. nih.govumich.edu

MetaboliteFormation PathwayPrimary Enzyme(s)
HydroxybupropionHydroxylationCYP2B6
ThreohydrobupropionReductionCarbonyl Reductases (e.g., AKR, CBR1)
ErythrohydrobupropionReductionCarbonyl Reductases (e.g., AKR, CBR1)

Role of Cytochrome P450 Enzymes in Parent Drug Metabolism

The oxidative metabolism of bupropion is predominantly mediated by the cytochrome P450 (CYP) enzyme system, a critical pathway for the biotransformation of numerous drugs. umich.edudroracle.ai Research has identified a specific CYP isozyme as the primary catalyst in the initial phase of bupropion's metabolic journey.

The principal oxidative metabolic pathway for bupropion is the hydroxylation of its tert-butyl group to form the major active metabolite, hydroxybupropion. wikipedia.orgduke.edu This reaction is mediated almost exclusively by the cytochrome P450 2B6 (CYP2B6) enzyme. droracle.ainih.gov In vitro studies using human liver microsomes and microsomes containing heterologously expressed human CYPs have confirmed that CYP2B6 is the sole enzyme responsible for this conversion at therapeutic concentrations. nih.govresearchgate.net The affinity of bupropion for CYP2B6 is characterized by a Michaelis-Menten constant (Km) of approximately 85-89 μM. nih.gov

Table 1: Kinetic Parameters for CYP2B6-Mediated Bupropion Hydroxylation in Human Liver Microsomes
ParameterReported ValueReference
Primary EnzymeCytochrome P450 2B6 (CYP2B6) droracle.ainih.gov
Metabolic ReactionHydroxylation of tert-butyl group wikipedia.orgduke.edu
Major MetaboliteHydroxybupropion clinpgx.orgwikipedia.org
Michaelis-Menten Constant (Km)~89 (±14) μM nih.gov
Relative Plasma Exposure (Hydroxybupropion vs. Bupropion)10 to 20-fold higher AUC wikipedia.orgnih.gov

Bupropion is administered as a racemic mixture, containing equal amounts of (R)- and (S)-enantiomers. uconn.edu The hydroxylation of bupropion by CYP2B6 is a stereoselective process, showing a preference for the (S)-enantiomer. uconn.edunih.gov

In vitro research using recombinant CYP2B6 has demonstrated that the formation rate of (S,S)-hydroxybupropion is approximately three times greater than that of (R,R)-hydroxybupropion from the racemic mixture. nih.gov Similarly, studies with human liver microsomes show that concentrations of (S,S)-hydroxybupropion are about 1.5 times higher than those of (R,R)-hydroxybupropion. nih.gov This preferential metabolism of the S-enantiomer results in its faster clearance. nih.gov Consequently, in vivo plasma concentrations of the (R)-bupropion enantiomer are found to be about three-fold greater than those of the (S)-bupropion enantiomer. nih.gov The intrinsic clearance (Clint) ratio for the formation of S,S-hydroxybupropion versus R,R-hydroxybupropion by wild-type CYP2B6 is approximately 1.8, quantifying this stereopreference. nih.gov

Table 2: Stereoselective Parameters of Bupropion Hydroxylation by CYP2B6
ParameterFindingReference
Preferred Enantiomer for Metabolism(S)-Bupropion uconn.edunih.gov
Formation Rate Ratio ((S,S)- vs. (R,R)-hydroxybupropion) with recombinant CYP2B6~3-fold greater for (S,S) nih.gov
Concentration Ratio ((S,S)- vs. (R,R)-hydroxybupropion) in Human Liver Microsomes~1.5-fold greater for (S,S) nih.gov
Intrinsic Clearance (Clint) Ratio ((S,S)- vs. (R,R)-hydroxybupropion)~1.8 nih.gov
In Vivo Plasma Concentration Ratio ((R)- vs. (S)-bupropion)~3-fold greater for (R)-bupropion nih.gov

Pharmacological Activity and Contribution of Major Metabolites

Bupropion is extensively metabolized into three primary active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion. nih.govumich.eduuky.edu These metabolites are considered to be significant contributors to the clinical effects of bupropion, not only because they are pharmacologically active but also because they circulate in the plasma at concentrations often higher than the parent drug itself. ricardinis.ptwikipedia.orgdrugbank.com

The pharmacological potency of these metabolites relative to bupropion has been characterized in preclinical studies. Hydroxybupropion is considered to be approximately half as potent as bupropion. nih.govdrugbank.com In contrast, threohydrobupropion and erythrohydrobupropion are noted to be about five times less potent than the parent compound. drugbank.com

Despite their lower individual potency, the high plasma concentrations of these metabolites are clinically important. drugbank.com At steady state, the plasma levels of hydroxybupropion can greatly exceed those of bupropion, with its area-under-the-curve (AUC) being about 17 times that of the parent drug. drugbank.comfda.gov The steady-state AUCs for threohydrobupropion and erythrohydrobupropion are approximately 7 times and 1.5 times that of bupropion, respectively. fda.gov Consequently, hydroxybupropion is thought to be a major contributor to the pharmacological activity of bupropion. nih.gov The combined action of bupropion and its three major active metabolites, which reach steady-state plasma concentrations in about five to eight days, underpins the drug's therapeutic effects. ricardinis.ptfda.gov

Pharmacological Activity and Exposure of Bupropion and its Major Metabolites
CompoundRelative Potency (Compared to Bupropion)Steady-State Area Under the Curve (AUC) (Relative to Bupropion)
Bupropion11
Hydroxybupropion~50%~17x
Threohydrobupropion~20%~7x
Erythrohydrobupropion~20%~1.5x

Further Metabolism of Active Metabolites (e.g., via UGT2B7)

The active metabolites of bupropion undergo further biotransformation, primarily through glucuronidation, before elimination. nih.gov This Phase II metabolic process involves UDP-glucuronosyltransferase (UGT) enzymes. Research has identified that various UGT enzymes are responsible for the glucuronidation of the different metabolites. clinpgx.org

Specifically, UGT2B7 has been identified as the main enzyme responsible for the glucuronidation of hydroxybupropion. clinpgx.org UGT2B7 is also the predominant enzyme involved in the formation of erythrohydrobupropion glucuronide. clinpgx.org For threohydrobupropion, UGT1A9 appears to play a greater role in its glucuronidation, although UGT2B7 is also involved to a lesser extent. clinpgx.org These glucuronide conjugates are more water-soluble, facilitating their excretion from the body. researchgate.net

Elimination and Excretion Mechanisms

The elimination of bupropion from the body is comprehensive, with the parent drug and its numerous metabolites being cleared primarily through renal and fecal pathways. Following oral administration, approximately 87% of a dose is recovered in the urine and 10% is recovered in the feces. drugbank.comnih.gov This indicates that the vast majority of the drug and its byproducts are excreted from the body.

Renal Clearance Pathways

Renal excretion is the predominant route of elimination for bupropion's metabolites. umich.edu However, very little of the parent drug is excreted unchanged in the urine, with estimates suggesting this accounts for only about 0.5% of the administered dose. drugbank.comnih.gov This low percentage is a direct consequence of bupropion's extensive first-pass metabolism. nih.gov The primary urinary metabolite is a glycine (B1666218) conjugate of meta-chlorobenzoic acid, which results from the oxidation of the bupropion side chain. drugbank.comaddictionresource.com The active metabolites, including hydroxybupropion, threohydrobupropion, and erythrohydrobupropion, are also cleared renally, often after being converted into their more water-soluble glucuronide conjugates. researchgate.netnih.govnih.gov In cases of renal impairment, the elimination of bupropion's metabolites is reduced, which can lead to their accumulation. nih.govresearchgate.net

Biliary and Fecal Excretion Contributions

Fecal excretion represents a smaller, yet significant, portion of bupropion's elimination. Approximately 10% of an orally administered dose is recovered in the feces. drugbank.comnih.govnih.gov This route primarily clears metabolites that may have been secreted into the bile. Similar to renal excretion, a negligible amount of unchanged bupropion is found in the feces. umich.edu

Elimination Half-life Determination and Influencing Factors

The elimination half-life, which is the time it takes for the plasma concentration of a drug to reduce by half, is a key pharmacokinetic parameter. Bupropion's elimination is characterized by a biphasic decline, with an initial phase half-life of about 1.5 to 4 hours and a terminal elimination half-life of approximately 21 hours. fda.govnih.govnih.gov

The active metabolites of bupropion have even longer elimination half-lives than the parent compound, contributing to their sustained presence in the plasma. researchgate.net

Hydroxybupropion: The elimination half-life is approximately 20 hours. drugbank.comfda.govaddictionresource.com

Threohydrobupropion: The elimination half-life is the longest, at approximately 37 hours. fda.govaddictionresource.com

Erythrohydrobupropion: The elimination half-life is approximately 33 hours. fda.govaddictionresource.com

Elimination Half-lives of Bupropion and its Major Metabolites
CompoundMean Elimination Half-life (Hours)
Bupropion~21
Hydroxybupropion~20
Threohydrobupropion~37
Erythrohydrobupropion~33

Several factors can influence the elimination half-life of bupropion and its metabolites.

Renal Function: Impaired renal function can significantly reduce the clearance of bupropion's metabolites, leading to their accumulation and prolonged half-lives. nih.govdroracle.ai Studies in patients with renal impairment have shown a 140% longer elimination half-life for the parent drug and significant accumulation of its metabolites. nih.gov

Hepatic Function: Since bupropion is extensively metabolized in the liver, severe hepatic impairment can affect its clearance. droracle.ai

Drug Interactions: Co-administration of drugs that inhibit or induce the enzymes responsible for bupropion's metabolism (e.g., CYP2B6 inhibitors like clopidogrel) can alter its plasma levels and, consequently, its half-life. wikipedia.org

Pharmacogenomics of Bupropion Hydrobromide Response

Genetic Markers Associated with Therapeutic Efficacy

The therapeutic effects of bupropion (B1668061) are believed to be mediated through its action on dopaminergic and noradrenergic pathways in the central nervous system. clinpgx.org Consequently, genetic variations in the components of these pathways, such as neurotransmitter receptors and transporters, have been investigated as potential predictors of treatment response.

The dopamine (B1211576) D2 receptor, encoded by the DRD2 gene, is a key component of the brain's reward system and a logical target for pharmacogenetic studies of bupropion. The Taq1A polymorphism (rs1800497), located near the DRD2 gene, has been a particular focus of research. This polymorphism is associated with the density of D2 receptors in the striatum, with carriers of the A1 allele having fewer dopamine binding sites. nih.gov

Several studies have suggested that the DRD2 Taq1A polymorphism may modulate the efficacy of bupropion, particularly in the context of smoking cessation. In a pooled analysis of two clinical trials, smokers with the A2/A2 genotype who were treated with bupropion were significantly more likely to be abstinent at the end of treatment and at 6-month follow-up compared to those receiving placebo. nih.gov In contrast, no significant benefit of bupropion over placebo was observed in individuals carrying at least one A1 allele (A1/A1 or A1/A2 genotypes). nih.gov Another study found that bupropion significantly attenuated withdrawal symptoms such as craving, irritability, and anxiety only in smokers with the A2/A2 genotype. clinpgx.org

In the context of weight loss treatment with a combination of naltrexone (B1662487) and bupropion, individuals with the A1+ genotype (AA or AG) showed a greater weight loss response compared to those with the A1- (GG) genotype. nih.gov These findings suggest that genetic variation in the dopamine D2 receptor may be a significant predictor of response to bupropion across different therapeutic indications.

The dopamine transporter (DAT), encoded by the SLC6A3 gene, is a primary target of bupropion, which acts as a weak reuptake inhibitor of dopamine. clinpgx.org Genetic variations in SLC6A3 have therefore been investigated for their potential influence on bupropion treatment outcomes.

A study investigating candidate genes for association with remission and response to bupropion in patients with major depressive disorder found a significant association between a single nucleotide polymorphism (SNP) in the SLC6A3 gene (rs6347) and response to treatment. oup.comnih.gov This finding aligns with the known pharmacological action of bupropion on the dopamine transporter. However, the association was not significant in the analysis of patients who completed the study, which could be due to reduced statistical power. oup.com

Other research has explored the role of a variable number of tandem repeats (VNTR) polymorphism in the 3' untranslated region of the SLC6A3 gene. Some studies have suggested a link between this VNTR and antidepressant response, though findings have been inconsistent across different studies and antidepressant medications. mdpi.com

In addition to its effects on dopamine, bupropion is also a weak inhibitor of the norepinephrine (B1679862) transporter (NET), encoded by the SLC6A2 gene. clinpgx.org This dual mechanism of action suggests that genetic variation in SLC6A2 could also play a role in the therapeutic efficacy of bupropion.

Table 2: Genetic Markers of Bupropion Therapeutic Efficacy
GeneGenetic VariantAssociated Therapeutic OutcomeSupporting Evidence
DRD2Taq1A (rs1800497) A2/A2 genotypeImproved smoking cessation rates with bupropion. nih.govSmokers with this genotype were more than three times as likely to be abstinent at the end of treatment compared to placebo. nih.gov
DRD2Taq1A (rs1800497) A1 allele carriersNo significant benefit of bupropion for smoking cessation compared to placebo. nih.govAlso associated with a greater weight loss response to naltrexone/bupropion. nih.gov
SLC6A3rs6347Associated with response to bupropion for major depressive disorder. oup.comnih.govThe association was significant after gene-wide correction in the initial analysis. oup.com
SLC6A2Various polymorphismsAssociated with treatment response to bupropion for smoking cessation. clinpgx.orgFurther research is needed to identify specific variants and their precise effects.

Genetic Variants in Catechol-O-Methyltransferase (COMT)

Catechol-O-methyltransferase (COMT) is an enzyme that plays a crucial role in the degradation of catecholamine neurotransmitters, including dopamine. Genetic variations in the COMT gene, particularly the Val158Met polymorphism (rs4680), can lead to different levels of enzyme activity, which in turn may influence the efficacy of bupropion. The "Val" allele is associated with higher enzyme activity and consequently lower dopamine levels, while the "Met" allele is linked to reduced enzyme activity and higher dopamine availability.

Studies have investigated the link between COMT genotypes and bupropion treatment outcomes in major depressive disorder (MDD) and tobacco dependence. nih.govnih.govamazonaws.com Research suggests that patients with MDD carrying the Val allele (Val/Val or Met/Val genotypes) may experience a more beneficial response to bupropion, particularly at higher doses (≥200 mg daily), compared to those with the Met/Met genotype. nih.govhmpgloballearningnetwork.comresearchgate.net For individuals with the Met/Met variant, high-dose bupropion may not be as beneficial. nih.govresearchgate.net In the context of smoking cessation, COMT haplotypes involving SNPs rs737865 and rs165599 have been shown to predict the efficacy of bupropion, suggesting that individuals with certain genetic profiles may not benefit from the treatment. nih.gov

COMT VariantConditionKey FindingReference
Val158Met (Val carriers: Val/Val, Met/Val)Major Depressive Disorder (MDD)Associated with a better response to high-dose (≥200 mg) bupropion compared to Met/Met carriers. nih.govhmpgloballearningnetwork.comresearchgate.netgenomind.com nih.govhmpgloballearningnetwork.comresearchgate.netgenomind.com
Val158Met (Met/Met genotype)Major Depressive Disorder (MDD)Patients may not benefit as much from high-dose bupropion. nih.govresearchgate.net nih.govresearchgate.net
Haplotypes at rs737865 and rs165599Smoking CessationPredicted the efficacy of bupropion compared with placebo. Smokers with a G allele at both SNPs may not benefit from treatment. nih.gov nih.gov

Nicotinic Acetylcholine (B1216132) Receptor Subunit Genes (e.g., CHRNB2, CHRNA5, CHRNA2)

Bupropion acts as a noncompetitive antagonist of several nicotinic acetylcholine receptors (nAChRs). oup.comnih.gov This mechanism is believed to contribute significantly to its effectiveness as a smoking cessation aid. Genetic variations in the genes encoding nAChR subunits, such as CHRNB2 (neuronal nicotinic acetylcholine receptor beta 2), CHRNA5 (alpha-5), and CHRNA2 (alpha-2), have been associated with the response to bupropion treatment for nicotine (B1678760) dependence. clinpgx.org

The antagonist effect of bupropion on nAChRs reduces the rewarding effects of nicotine and alleviates withdrawal symptoms. nih.gov Studies in animal models have further clarified this relationship, showing that the antidepressant-like effects of bupropion are modulated by α4, α6, and β2 nAChR subunits. nih.gov This indicates that the genetic makeup of an individual's nAChRs can influence both the antidepressant and smoking cessation actions of bupropion.

GeneGene NameRelevance to Bupropion ResponseReference
CHRNB2Neuronal Nicotinic Acetylcholine Receptor Subunit Beta-2Variants associated with treatment response to bupropion for smoking cessation. clinpgx.org clinpgx.org
CHRNA5Neuronal Nicotinic Acetylcholine Receptor Subunit Alpha-5Variants associated with treatment response to bupropion for smoking cessation. clinpgx.org clinpgx.org
CHRNA2Neuronal Nicotinic Acetylcholine Receptor Subunit Alpha-2Variants associated with treatment response to bupropion for smoking cessation. clinpgx.org clinpgx.org

Choline O-acetyltransferase (CHAT) Polymorphisms

Choline O-acetyltransferase (CHAT) is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine. Given bupropion's interaction with the cholinergic system via nAChRs, variations in the CHAT gene could plausibly affect treatment outcomes. Research has identified an association between polymorphisms in the CHAT gene and the response to bupropion treatment for smoking cessation. clinpgx.org This suggests that genetic factors influencing acetylcholine availability may modulate the efficacy of bupropion's anti-nicotinic actions.

Serotonin (B10506) Receptor 2A Gene (HTR2A) Polymorphisms

The serotonin receptor 2A (HTR2A) is a key component of the serotonergic system and a target for various antidepressant medications. genesight.com Although bupropion's primary mechanism does not involve direct serotonin reuptake inhibition, its downstream effects can influence multiple neurotransmitter systems. Studies have found a significant association between a single nucleotide polymorphism (SNP) in the HTR2A gene, rs2770296, and remission in patients with MDD treated with bupropion. oup.comnih.gov Specifically, patients with the CC genotype of this variant showed a greater reduction in depression scores compared to those with the CT or TT genotypes. clinpgx.org This suggests a potential role for the serotonin 2A receptor in mediating the therapeutic response to bupropion. oup.comnih.gov

HTR2A VariantGenotypeAssociated Bupropion Response in MDDReference
rs2770296CCIncreased response; greater reduction in depression scores. clinpgx.org clinpgx.org
CTDecreased response compared to CC. clinpgx.org clinpgx.org
TTDecreased response compared to CC. clinpgx.org clinpgx.org

Serotonin Transporter Gene (SLC6A4) Polymorphisms

The serotonin transporter gene (SLC6A4), also known as 5-HTT, encodes the protein responsible for the reuptake of serotonin from the synaptic cleft. researchgate.net A widely studied polymorphism in this gene is the 5-HTTLPR, which involves a variation in the length of the promoter region (short 'S' or long 'L' allele). researchgate.net This variation can affect the transporter's expression and function.

Research into the influence of SLC6A4 variants on bupropion efficacy has yielded interesting results, particularly in smoking cessation. One study found that carriers of the 5-HTTLPR high-activity L-variant had higher prolonged smoking cessation rates with bupropion compared to placebo. nih.gov Another study involving schizophrenic patients found a significant interaction between sex and SLC6A4 genotype, where only male subjects with at least one short allele showed a reduction in cigarette consumption as a result of treatment. nih.gov These findings suggest that genetic variations in the serotonin transporter may predict individual responses to bupropion therapy for smoking reduction. nih.govnih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating Pharmacogenomic Data

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. By integrating physiological, biochemical, and drug-specific information, PBPK models can simulate drug concentration-time profiles in various populations.

For bupropion, whole-body PBPK models have been developed to better understand its complex pharmacokinetics and the significant role of its metabolites. nih.govresearchgate.netuni-saarland.de A key application of these models is the incorporation of pharmacogenomic data to predict drug-gene interactions (DGI). nih.govuni-saarland.de For instance, these models describe the impact of polymorphisms in the CYP2B6 gene—the primary enzyme responsible for metabolizing bupropion to its active metabolite, hydroxybupropion (B195616)—on drug exposure. nih.govuni-saarland.de

The models can simulate how different CYP2B6 alleles (e.g., CYP2B6*1, *4, *5, *6) lead to distinct metabolizer phenotypes (poor, intermediate, normal, and rapid) and how these phenotypes affect the plasma concentrations of bupropion and hydroxybupropion. nih.govresearchgate.netuni-saarland.de This allows for the prediction of drug-drug-gene interactions (DDGI), for example, how the effect of an inducing drug like rifampicin (B610482) on bupropion metabolism might differ among individuals with different CYP2B6 genotypes. nih.gov Such models are valuable tools for personalizing therapy and are freely available in repositories like the Open Systems Pharmacology model repository. nih.govuni-saarland.de

Influence of Genetic Factors on Adverse Effect Susceptibility

Genetic factors can also influence an individual's susceptibility to adverse effects from bupropion. While bupropion is generally well-tolerated, variations in genes related to its metabolism or pharmacodynamic targets can alter this profile.

The metabolism of bupropion is heavily reliant on the CYP2B6 enzyme. fda.gov Genetic variants that lead to reduced CYP2B6 function, such as the CYP2B6*6 allele, can result in higher plasma concentrations of the parent drug and lower concentrations of its primary active metabolite, hydroxybupropion. nih.govnih.govduke.edu While one might expect higher bupropion levels to correlate with increased adverse effects, at least one study in healthy Chinese subjects found that individuals with genotypes leading to higher plasma bupropion levels were still well-tolerated within the therapeutic window and did not report adverse effects. nih.gov

Conversely, genetic variations in pharmacodynamic targets may also play a role. For example, in a smoking cessation trial, carriers of the DRD2-Taq1 A1 allele were more likely to discontinue the study due to the side effects of bupropion, an effect that was observed only in women. nih.gov This suggests that genetic variation in the dopamine D2 receptor may modulate an individual's tolerance to the medication.

Drug Drug Interactions: Mechanisms and Clinical Implications

Inhibition of Cytochrome P450 Enzymes

Bupropion (B1668061) and its primary active metabolite, hydroxybupropion (B195616), are notable for their inhibitory effects on specific CYP enzymes, particularly CYP2D6. This inhibition can significantly alter the pharmacokinetics of other medications that are substrates for this enzyme.

Bupropion is a potent inhibitor of the CYP2D6 isoenzyme. nih.govsci-hub.sesemanticscholar.org This effect is largely attributed to its major metabolite, hydroxybupropion, which is present in higher concentrations in the plasma than the parent drug. sci-hub.sewikipedia.orgdrugbank.com Research indicates that the four primary metabolites of bupropion—threohydrobupropion, erythrohydrobupropion, and the R,R- and S,S-enantiomers of hydroxybupropion—all contribute to CYP2D6 inhibition. drugbank.com The inhibitory mechanism is complex; in addition to reversible inhibition, bupropion and its metabolites have been found to downregulate CYP2D6 mRNA, providing a quantitative explanation for the significant in vivo interactions observed. drugbank.comnih.gov

The clinical significance of this inhibition is substantial. Studies have shown that treatment with bupropion can convert individuals who are phenotypically extensive metabolizers of CYP2D6 into poor metabolizers. nih.govresearchgate.net In one study, after 17 days of treatment with bupropion, the urinary dextromethorphan (B48470)/dextrorphan (B195859) metabolic ratio, a marker of CYP2D6 activity, increased significantly, with 6 out of 13 subjects phenotypically converting to poor metabolizers. nih.gov

The potent inhibition of CYP2D6 by bupropion and its metabolites leads to a decreased clearance and increased concentration of drugs that are metabolized by this enzyme. wikipedia.org This can affect a wide range of medications, including certain antidepressants, antipsychotics, beta-blockers, and Type 1C antiarrhythmics. drugs.com

Clinical data has demonstrated significant increases in the plasma concentrations of several CYP2D6 substrates when co-administered with bupropion. For instance, bupropion has been found to increase the area-under-the-curve (AUC) of desipramine (B1205290) by five-fold and the levels of atomoxetine (B1665822) by 5.1-fold. wikipedia.org Similarly, the ratio of dextromethorphan to its metabolite dextrorphan was found to increase approximately 35-fold in individuals treated with bupropion. wikipedia.org Other substrates affected include venlafaxine, nortriptyline, imipramine, metoprolol, risperidone, and thioridazine. wikipedia.orgdrugs.com

Table 1: Impact of Bupropion on the Pharmacokinetics of CYP2D6 Substrates

CYP2D6 SubstratePharmacokinetic ChangeReference
Desipramine~5-fold increase in Area-Under-the-Curve (AUC) wikipedia.org
Atomoxetine~5.1-fold increase in levels wikipedia.org
Dextromethorphan~35-fold increase in dextromethorphan/dextrorphan ratio wikipedia.org
VenlafaxineIncreased levels reported wikipedia.org
MetoprololIncreased levels reported wikipedia.orgdrugs.com
RisperidoneIncreased concentrations can occur drugs.com

The primary metabolic pathway for bupropion is its hydroxylation to hydroxybupropion, a reaction mediated almost exclusively by the CYP2B6 isoenzyme. drugbank.comnih.govresearchgate.netnih.gov Consequently, bupropion acts as a substrate for CYP2B6, and its metabolism can be competitively inhibited by other drugs that are also inhibitors of this enzyme.

Co-administration of bupropion with a CYP2B6 inhibitor leads to an increase in bupropion plasma concentrations and a corresponding decrease in the levels of its metabolite, hydroxybupropion. wikipedia.org Several medications have been identified as potent CYP2B6 inhibitors with clinically relevant effects on bupropion pharmacokinetics.

For example, ticlopidine (B1205844) and clopidogrel, both potent inhibitors of CYP2B6, have been shown to significantly increase bupropion levels while decreasing hydroxybupropion levels. wikipedia.org In vitro studies have determined the inhibitory potency (IC50) of several antidepressants on bupropion hydroxylation, highlighting the potential for interactions when these drugs are prescribed concurrently. drugbank.com Short-term use of inhibitors like fluvoxamine (B1237835) and voriconazole (B182144) has been shown to cause a 90% reduction in the hydroxybupropion to bupropion AUC ratio. nih.govmdpi.com

Table 2: Effect of CYP2B6 Inhibitors on Bupropion Metabolism

CYP2B6 InhibitorEffectReference
ParoxetineInhibits bupropion hydroxylation (IC50 = 1.6 µM) drugbank.com
SertralineInhibits bupropion hydroxylation (IC50 = 3.2 µM) drugbank.com
NorfluoxetineInhibits bupropion hydroxylation (IC50 = 4.2 µM) drugbank.com
FluvoxamineInhibits bupropion hydroxylation (IC50 = 6.1 µM) drugbank.com
TiclopidineConsiderably increases bupropion levels; decreases hydroxybupropion levels wikipedia.org
ClopidogrelConsiderably increases bupropion levels; decreases hydroxybupropion levels. Reported to decrease hydroxybupropion AUC by 60%. wikipedia.orgnih.govmdpi.com

Competitive Inhibition of CYP2B6

Induction of Cytochrome P450 Enzymes

Just as bupropion metabolism can be inhibited, it can also be accelerated by drugs that induce the activity of the CYP2B6 enzyme.

The administration of a CYP2B6 inducer can lead to a significant decrease in bupropion plasma concentrations and a corresponding increase in hydroxybupropion levels. wikipedia.org This is due to the enhanced metabolic conversion of the parent drug to its primary metabolite.

Drugs such as carbamazepine (B1668303), rifampicin (B610482), ritonavir (B1064), lopinavir, and efavirenz (B1671121) are known inducers of CYP2B6. wikipedia.orgdrugs.com The interaction with these agents can be profound. For instance, carbamazepine has been shown to decrease bupropion exposure by 90% while increasing hydroxybupropion exposure by 94%. wikipedia.org Similarly, antiviral medications like ritonavir have been observed to decrease bupropion AUC by 57%. mdpi.com

Table 3: Effect of CYP2B6 Inducers on Bupropion Pharmacokinetics

CYP2B6 InducerEffect on Bupropion / Metabolite LevelsReference
CarbamazepineDecreases bupropion exposure by 90%; Increases hydroxybupropion exposure by 94% wikipedia.org
RitonavirDecreases levels of bupropion and/or its metabolites. One study noted a 57% decrease in bupropion AUC. wikipedia.orgmdpi.com
EfavirenzDecreases levels of bupropion and/or its metabolites wikipedia.orgdrugs.com
LopinavirDecreases levels of bupropion and/or its metabolites wikipedia.orgdrugs.com
RifampicinDecreases bupropion and increases hydroxybupropion levels wikipedia.org
PhenobarbitalPotential to decrease bupropion levels wikipedia.orgdrugs.com

Interactions Affecting Neurotransmitter Systems

Additive Effects on Seizure Threshold with Coadministered Agents

Bupropion hydrobromide is associated with a dose-dependent risk of seizures due to its ability to lower the seizure threshold. droracle.airesearchgate.netnih.gov The incidence of seizures with bupropion is approximately 0.4% at doses of 300–450 mg per day of the immediate-release formulation, a rate that increases nearly tenfold at higher doses. wikipedia.org For the sustained-release formulation, the seizure incidence is about 0.1% at dosages up to 300 mg/day and 0.4% at 400 mg/day. drugs.com This risk can be exacerbated when this compound is coadministered with other medications that also lower the seizure threshold. wikipedia.orgdrugs.comnih.gov

Such agents include, but are not limited to, antipsychotics, tricyclic antidepressants, theophylline, and systemic corticosteroids. wikipedia.orgnih.gov The concurrent use of these medications with bupropion can have an additive effect on lowering the seizure threshold, thereby increasing the patient's susceptibility to seizures. drugs.com Clinical vigilance is advised when bupropion is prescribed alongside any substance known to reduce the seizure threshold, especially in elderly patients and individuals with pre-existing risk factors for seizures such as a history of head trauma or brain tumors. drugs.com It is recommended to initiate bupropion at a low dose and titrate gradually when used with such agents. nih.gov

Furthermore, abrupt discontinuation of alcohol or sedatives, including benzodiazepines, in patients taking bupropion can also increase the risk of seizures. nih.govwikipedia.org Studies in mice have demonstrated that alcohol significantly lowers the seizure threshold for bupropion-induced seizures. researchgate.net

Interactions with Monoamine Oxidase Inhibitors (MAOIs)

The coadministration of this compound with monoamine oxidase inhibitors (MAOIs) is contraindicated due to a significant risk of hypertensive reactions. drugs.comdroracle.ai This interaction is rooted in the synergistic effects of both drugs on catecholaminergic pathways. droracle.ai Bupropion inhibits the reuptake of norepinephrine (B1679862) and dopamine (B1211576), while MAOIs prevent the breakdown of these neurotransmitters by inhibiting the monoamine oxidase enzyme. droracle.aiyoutube.com The simultaneous administration of both drugs can lead to an excessive accumulation of norepinephrine and dopamine in the synaptic cleft, which can precipitate a hypertensive crisis, a rapid and severe increase in blood pressure that can be life-threatening. droracle.aiyoutube.com

Animal studies have also indicated that the acute toxicity of bupropion is enhanced by MAOIs. droracle.ai Due to these risks, a washout period of at least 14 days is required between discontinuing an MAOI and initiating treatment with bupropion, and vice versa. droracle.ainih.gov This contraindication extends to both irreversible MAOIs and reversible MAOIs, such as the antibiotic linezolid (B1675486) and methylene (B1212753) blue. droracle.ai

Interactions with Efflux Transporters (e.g., OCT2)

This compound has been shown to interact with certain efflux transporters. Specifically, bupropion is an inhibitor of the Organic Cation Transporter 2 (OCT2). docking.org In vitro studies have demonstrated that bupropion can inhibit the transport of known OCT2 substrates. docking.org The clinical implications of this interaction are still being fully elucidated, but it suggests that bupropion could potentially increase the plasma concentrations of co-administered drugs that are substrates of OCT2, which may necessitate dose adjustments of the latter to avoid toxicity.

Conversely, research indicates that bupropion and its primary active metabolites are not significant substrates for major hepatic uptake transporters like OATP1B1, OATP1B3, OATP2B1, and OCT1, nor for the efflux transporters MRP2, P-glycoprotein (P-gp), and Breast Cancer Resistance Protein (BCRP). nih.gov However, some evidence suggests that bupropion may interact with P-gp and BCRP, as it has been shown to stimulate ATP hydrolysis by membranes expressing these transporters, indicating a potential for interaction. nih.gov

Pharmacokinetic and Pharmacodynamic Interactions with Specific Agents

Antiretroviral Drugs (e.g., Ritonavir, Efavirenz)

Significant pharmacokinetic interactions have been observed between this compound and certain antiretroviral drugs, primarily through the induction or inhibition of cytochrome P450 enzymes. Bupropion is principally metabolized by CYP2B6. wikipedia.orghiv-druginteractions.org

Ritonavir: The interaction between ritonavir and bupropion is complex, as ritonavir can act as both an inhibitor and an inducer of CYP2B6. hiv-druginteractions.org In vitro studies have shown that ritonavir can inhibit CYP2B6. hiv-druginteractions.orgnih.gov However, long-term administration of ritonavir is expected to induce the metabolism of bupropion, leading to decreased plasma concentrations of bupropion. hiv-druginteractions.org Coadministration of bupropion with repeated doses of ritonavir has been shown to decrease bupropion levels. hiv-druginteractions.org One study found that ritonavir (100 mg twice daily) decreased the AUC and Cmin of bupropion by 22% and 21%, respectively, while a higher dose of ritonavir (600 mg twice daily) decreased bupropion's AUC and Cmin by 66% and 62%. hiv-druginteractions.org Short-term administration of ritonavir, however, appears to have a minimal impact on single-dose bupropion pharmacokinetics. hiv-druginteractions.org

Antiretroviral Agent Effect on Bupropion Pharmacokinetics Mechanism
Ritonavir (long-term) Decreased AUC and Cmax of bupropion. hiv-druginteractions.orgInduction of CYP2B6. hiv-druginteractions.org
Efavirenz Decreased AUC and Cmax of bupropion. hiv-druginteractions.orgInduction of CYP2B6. hiv-druginteractions.orghivguidelines.org

Coadministration with Dextromethorphan

The coadministration of this compound and dextromethorphan results in a significant pharmacokinetic and pharmacodynamic interaction. Bupropion is a potent inhibitor of the cytochrome P450 enzyme CYP2D6, which is the primary enzyme responsible for the metabolism of dextromethorphan. wikipedia.orgdrugs.com

By inhibiting CYP2D6, bupropion significantly increases the plasma concentrations and prolongs the elimination half-life of dextromethorphan. wikipedia.orgnih.gov When administered together, the elimination half-life of dextromethorphan is extended to approximately 22 hours, while the elimination half-life of bupropion is around 15 hours. wikipedia.org This inhibition of dextromethorphan metabolism allows for its sustained therapeutic effects at various receptors, including NMDA and sigma-1 receptors, which is thought to contribute to its antidepressant effects. wikipedia.orgdrugs.com

Pharmacodynamically, this combination leverages the distinct mechanisms of action of both compounds. Dextromethorphan acts as an NMDA receptor antagonist and a sigma-1 receptor agonist, while bupropion is a norepinephrine-dopamine reuptake inhibitor. wikipedia.orgdrugs.com This combination has been developed as a rapid-acting antidepressant for major depressive disorder. drugs.com

Parameter Dextromethorphan (with Bupropion) Bupropion (with Dextromethorphan)
Elimination Half-life ~22 hours wikipedia.org~15 hours wikipedia.org
Mechanism of Interaction Bupropion inhibits CYP2D6 metabolism of dextromethorphan. wikipedia.orgnih.govN/A

Effects on Alcohol Tolerance

The interaction between this compound and alcohol is complex, with evidence suggesting potential pharmacodynamic effects despite a lack of significant pharmacokinetic interactions.

Mechanisms of Interaction

From a pharmacokinetic perspective, studies have shown no significant interaction between bupropion and alcohol. A study in healthy male volunteers who received a single 100 mg oral dose of bupropion hydrochloride with or without ethanol (B145695) found that the kinetic parameters of bupropion were not significantly altered by the presence of alcohol. nih.gov Similarly, bupropion did not appear to affect the kinetics of alcohol. nih.gov

However, the primary concerns regarding the co-administration of bupropion and alcohol stem from pharmacodynamic interactions and their effects on the central nervous system. Post-marketing reports have noted rare instances of adverse neuropsychiatric events or reduced alcohol tolerance in individuals consuming alcohol during bupropion treatment. drugs.comdrugs.comdroracle.ai The precise mechanism for this reduced tolerance is not fully elucidated but may relate to the combined effects of both substances on neurotransmitter systems. Bupropion is a norepinephrine and dopamine reuptake inhibitor, and alcohol is known to have complex effects on multiple neurotransmitter systems, including GABA, glutamate, dopamine, and serotonin (B10506). The concurrent use may lead to an altered central nervous system response.

A significant area of concern is the potential for bupropion to lower the seizure threshold, a risk that may be exacerbated by alcohol consumption. medicalnewstoday.com Preclinical research in mice has demonstrated that co-administration of alcohol and bupropion hydrochloride significantly lowers the seizure threshold compared to bupropion alone. nih.govresearchgate.net In one study, the dose of bupropion required to induce convulsions in 50% of mice (CD50) was 116.72 mg/kg for bupropion alone, but this was reduced to 89.40 mg/kg when the mice were pretreated with ethanol. nih.govresearchgate.net This suggests a synergistic effect on seizure susceptibility. Furthermore, abrupt withdrawal from chronic alcohol use is also a known risk factor for seizures and is a contraindication for bupropion use. nih.gov

Clinical Implications

The clinical implications of combining this compound and alcohol primarily revolve around safety and tolerability. Patients should be advised to minimize or avoid alcohol consumption while taking bupropion. drugs.comdroracle.ai

Key clinical considerations include:

Reduced Alcohol Tolerance: Patients may experience a decreased tolerance to alcohol, meaning they may feel the effects of alcohol, such as drowsiness, dizziness, and impaired coordination, more intensely and after consuming smaller quantities than usual. medicalnewstoday.com

Increased Risk of Seizures: The most serious potential implication is an increased risk of seizures. researchgate.net This is particularly relevant for individuals with pre-existing risk factors for seizures, and in situations of excessive alcohol use or abrupt alcohol discontinuation. drugs.comdrugs.comnih.gov

Adverse Neuropsychiatric Events: Although rare, there have been post-marketing reports of events such as agitation, confusion, and unusual behavior in patients who consumed alcohol while on bupropion therapy. drugs.com

Interaction AspectMechanismClinical Implication
PharmacokineticsSingle-dose studies show no significant kinetic interaction; bupropion and alcohol do not appear to alter each other's metabolism or clearance. nih.govMetabolic interference is not a primary concern.
Pharmacodynamics (Seizure Threshold)Preclinical data indicates that alcohol lowers the bupropion-induced seizure threshold, suggesting a synergistic effect on neuronal excitability. nih.govresearchgate.netIncreased risk of seizures, especially with high doses or in susceptible individuals. researchgate.net Patients should avoid excessive alcohol use. drugs.comdrugs.com
Pharmacodynamics (Alcohol Tolerance)The precise mechanism is not fully understood but likely involves combined effects on central nervous system neurotransmitters.Reports of reduced alcohol tolerance and potential for adverse neuropsychiatric events. drugs.comdrugs.comdroracle.ai Patients are advised to minimize or avoid alcohol. droracle.ai

Interactions with Nicotine (B1678760) Replacement Therapies

This compound is frequently used as a smoking cessation aid, often in conjunction with nicotine replacement therapies (NRTs) such as transdermal patches, gum, or lozenges. This combination therapy targets nicotine addiction through different, yet potentially complementary, mechanisms.

Mechanisms of Interaction

The interaction between bupropion and NRT is primarily pharmacodynamic. The two treatments work via distinct pathways to alleviate nicotine withdrawal and reduce the reinforcing effects of smoking.

Bupropion's Mechanism: Bupropion and its metabolites are weak inhibitors of the reuptake of norepinephrine and dopamine, which is thought to counteract the dopamine deficiency experienced during nicotine withdrawal. researchgate.netnih.gov Additionally, bupropion acts as a non-competitive antagonist at several nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govokstate.edusmartscitech.com By blocking these receptors, bupropion may reduce the rewarding effects of nicotine from smoking, thereby decreasing the motivation to smoke. nih.gov

NRT's Mechanism: NRT products deliver a controlled dose of nicotine to mitigate the physiological and psychological symptoms of withdrawal that occur after quitting smoking. droracle.ai This helps to separate the act of smoking from the effects of nicotine.

The combination of these two approaches provides a dual strategy: bupropion reduces withdrawal symptoms and the reinforcing properties of nicotine, while NRT provides a baseline level of nicotine to further ease withdrawal. researchgate.netdroracle.ai

Clinical Implications

The clinical rationale for combining bupropion with NRT is to improve smoking cessation rates compared to using either therapy alone. However, clinical trial results have been mixed. Some studies have shown that the combination of bupropion and the nicotine patch is more effective than either treatment alone or placebo. droracle.aibmj.com Conversely, other research has found no significant difference in smoking cessation effectiveness among bupropion monotherapy, NRT monotherapy, and the combination of both. droracle.ainih.gov

A notable clinical implication of this combination therapy is an increased risk of hypertension. A clinical study involving 250 participants found that treatment-emergent hypertension occurred in 6.1% of patients using sustained-release bupropion with a nicotine transdermal system. drugs.comdrugs.com This was higher than the rates observed in patients treated with bupropion alone (2.5%), nicotine alone (1.6%), or placebo (3.1%). drugs.comdrugs.com Therefore, regular blood pressure monitoring is recommended for patients receiving this combination therapy. drugs.com

The combination of bupropion and a nicotine patch has also been associated with less weight gain in the initial weeks of a quit attempt compared to bupropion alone or placebo. bmj.com

Interaction AspectMechanismClinical Implication
Efficacy in Smoking CessationComplementary pharmacodynamic effects: Bupropion reduces withdrawal and reward via dopamine/norepinephrine reuptake inhibition and nAChR antagonism researchgate.netnih.gov, while NRT provides nicotine to alleviate withdrawal symptoms. droracle.aiPotentially increased smoking cessation rates compared to monotherapy, although study results are mixed. droracle.aibmj.comnih.gov
Cardiovascular EffectsPotential for additive or synergistic effects on blood pressure. drugs.comIncreased risk of treatment-emergent hypertension. Blood pressure monitoring is recommended during combination therapy. drugs.comdrugs.com
Weight ManagementThe specific mechanism is not detailed, but the combination may have a greater effect on metabolic rate or appetite than either agent alone.Combination therapy may lead to less weight gain during the initial phase of smoking cessation compared to monotherapy. bmj.com

Preclinical Research Paradigms

In Vitro Studies

Bupropion's primary mechanism of action is understood to be the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake. However, its complete pharmacological profile is shaped by its interactions with a range of other neural targets. Ligand binding assays have been instrumental in quantifying the affinity of bupropion (B1668061) and its metabolites for various receptors and transporters.

Bupropion demonstrates a notable affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET), while exhibiting significantly lower affinity for the serotonin (B10506) transporter (SERT). This profile distinguishes it as a dopamine-norepinephrine reuptake inhibitor (DNRI). Specifically, studies have shown that bupropion is an efficacious uptake inhibitor at both DAT and NET. nih.gov While its potency is not as high as some other agents, it is comparable to that of cocaine at these transporters. nih.gov

In addition to monoamine transporters, bupropion also interacts with nicotinic acetylcholine (B1216132) receptors (nAChRs). It acts as a noncompetitive antagonist at various nAChR subtypes, including muscle-type (α1β1γδ), and neuronal (α4β2, α3β4, α7) receptors, with IC50 values in the low to intermediate micromolar range. nih.gov Photoaffinity labeling studies have identified that bupropion binds to two distinct sites within the transmembrane domain of the Torpedo nAChR. nih.gov

Furthermore, research has indicated that bupropion binds to the serotonin type 3A receptor (5-HT3AR). nih.govbiorxiv.org In contrast to its effects on DAT and NET, bupropion has negligible direct activity at several other receptors, including α- and β-adrenergic, other dopamine receptor subtypes (D1, D2), other serotonin receptors (5-HT1, 5-HT2), histamine, and muscarinic acetylcholine receptors, with affinity values (Ki) greater than 10,000 nM at these sites. wikipedia.org

The following table summarizes the binding affinities of bupropion for various transporters and receptors.

Table 1: Binding Affinity of Bupropion for Various Receptors and Transporters

Target Species Assay Type Value (nM)
Dopamine Transporter (DAT) Human [3H]WIN 35,428 binding Ki: 2800
Norepinephrine Transporter (NET) Human [3H]nisoxetine binding Ki: 4400
Serotonin Transporter (SERT) Human [3H]paroxetine binding Ki: >10,000
Nicotinic Acetylcholine Receptor (α4β2) - Inhibition of 86Rb+ efflux IC50: 3000
Serotonin 3A Receptor (5-HT3AR) - - Ki: 1210

Data compiled from multiple sources.

Neurotransmitter reuptake assays using synaptosomal preparations have been crucial in elucidating the functional consequences of bupropion's binding to monoamine transporters. These studies confirm that bupropion acts as a dual inhibitor of dopamine and norepinephrine reuptake.

In assays utilizing rat brain synaptosomes, bupropion was shown to inhibit the uptake of dopamine and norepinephrine. nih.gov The inhibition of these transporters leads to an increased concentration of dopamine and norepinephrine in the synaptic cleft, which is believed to be a key component of its therapeutic action. nih.govnih.gov The selectivity of these assays is optimized by including unlabeled compounds to prevent the uptake of the radiolabeled substrate by competing transporters. nih.gov For instance, [3H]1-Methyl-4-phenylpyridinium ([3H]MPP+) is used as the radiolabeled substrate for both DAT and NET, while [3H]5-HT is used for SERT. nih.gov

Bupropion is characterized as a nontransported inhibitor of uptake at DAT and NET, in contrast to substrate-type releasing agents like cathinone. nih.gov This means that bupropion blocks the transporter without being transported into the presynaptic terminal itself. The potency of bupropion as an inhibitor of DAT and NET is within the same range as cocaine. nih.gov

The following table presents the inhibitory concentrations (IC50) of bupropion for the reuptake of various neurotransmitters.

Table 2: Bupropion's Inhibition of Neurotransmitter Reuptake in Synaptosomal Preparations

Transporter Preparation Radiotracer IC50 (nM)
Dopamine Transporter (DAT) Rat Striatal Synaptosomes [3H]Dopamine 500
Norepinephrine Transporter (NET) Rat Hypothalamic Synaptosomes [3H]Norepinephrine 1900
Serotonin Transporter (SERT) Rat Brain Synaptosomes [3H]Serotonin >10,000

Data compiled from multiple sources.

The metabolism of bupropion is primarily mediated by the cytochrome P450 (CYP) enzyme system, and in turn, bupropion and its metabolites can influence the activity of these enzymes. In vitro studies have been essential in characterizing these interactions.

Bupropion is extensively metabolized in the liver, with the primary pathway being the t-butyl hydroxylation to form hydroxybupropion (B195616). nih.gov This reaction is predominantly catalyzed by CYP2B6. nih.govuconn.edu While other CYP isoforms such as CYP2E1, CYP2C19, and CYP3A4 may contribute to its metabolism at certain concentrations, CYP2B6 is the principal enzyme involved. uconn.edu

In terms of its effect on CYP enzymes, bupropion has demonstrated inhibitory properties. In vitro studies using microsomes from baculovirus-infected insect cells expressing specific human CYP isoforms have shown that bupropion competitively inhibits CYP2C19 and CYP2D6 activities. researchgate.netsemanticscholar.org The inhibitory constants (Ki) for S-mephenytoin 4'-hydroxylase (a marker for CYP2C19 activity) and bufuralol (B1668043) 1'-hydroxylase (a marker for CYP2D6 activity) were determined to be 1.631 µM and 1.017 µM, respectively. researchgate.netsemanticscholar.org In contrast, CYP3A4 and CYP2A6 activities were not significantly inhibited by bupropion. researchgate.netsemanticscholar.org It is also important to note that bupropion did not show mechanism-based inactivation of CYP2C19 and CYP2D6. semanticscholar.org Furthermore, no significant enzyme-inducing properties have been found for bupropion with regard to the aforementioned CYP450 isoenzymes. researchgate.net

The inhibitory potential of bupropion's metabolites is also a significant factor. Studies suggest that the metabolites, particularly hydroxybupropion and threohydrobupropion, contribute significantly to the clinical inhibition of CYP2D6. researchgate.net The inhibitory potency follows the order of hydroxybupropion > threohydrobupropion > erythrohydrobupropion > bupropion. researchgate.net

Table 3: Inhibitory Effects of Bupropion on Human CYP450 Isoforms

CYP Isoform Index Reaction Inhibition Type Ki (µM) IC50 (µM)
CYP2D6 Bufuralol 1'-hydroxylation Competitive 1.017 ± 0.284 6.45
CYP2C19 S-mephenytoin 4'-hydroxylation Competitive 1.631 ± 0.544 3.36
CYP3A4 Testosterone 6β-hydroxylation Not significant - >100
CYP2A6 Coumarin 7-hydroxylation Not significant - >100

Data from in vitro studies using human liver microsomes or recombinant CYP enzymes. researchgate.netsemanticscholar.org

Beyond its effects on plasma membrane transporters, bupropion has also been shown to influence the activity of the vesicular monoamine transporter 2 (VMAT-2). VMAT-2 is responsible for sequestering cytoplasmic monoamines, such as dopamine, into synaptic vesicles for subsequent release.

Research has demonstrated that bupropion can increase striatal vesicular monoamine transport. nih.govresearchgate.net Studies have revealed that bupropion rapidly, reversibly, and in a dose-dependent manner, increases the uptake of dopamine into synaptic vesicles. nih.govresearchgate.net This effect is associated with a redistribution of the VMAT-2 protein within dopamine terminals. nih.govresearchgate.net The mechanism appears to be linked to bupropion's inhibition of the dopamine transporter (DAT), which leads to an indirect increase in VMAT-2 activity, thereby enhancing the sequestration of free dopamine into synaptic vesicles. researchgate.net

The bupropion-induced increase in vesicular dopamine uptake can be prevented by pretreatment with a dopamine D2 receptor antagonist, such as eticlopride, but not by a D1 receptor antagonist like SCH23390. nih.gov This suggests an involvement of D2 receptor signaling in the modulation of VMAT-2 activity by bupropion. While bupropion was found to acutely attenuate the reduction in VMAT-2 activity induced by methamphetamine, it did not prevent the long-term dopaminergic toxicity associated with methamphetamine administration. nih.gov

Animal Models of Neuropsychiatric Disorders

Animal models of depression are crucial for evaluating the potential therapeutic efficacy of compounds like bupropion hydrobromide. These models aim to replicate certain behavioral and neurobiological aspects of major depressive disorder in humans.

One widely used model is the forced swim test (FST), which assesses behavioral despair. In this test, bupropion has demonstrated anti-immobility effects in both mice and rats, which is indicative of an antidepressant-like effect. nih.gov Specifically, it has been shown to increase swimming and climbing behaviors in the FST. nih.gov

Another important aspect of depression that can be modeled in animals is motivational dysfunction, or anhedonia. Bupropion has shown efficacy in models of effort-related motivational deficits. nih.gov For example, in tasks where animals have to choose between a high-effort, high-reward option and a low-effort, low-reward option, bupropion can reverse the effects of agents that induce a low-effort bias, such as the VMAT-2 blocker tetrabenazine. nih.gov In operant tasks, bupropion increased the effort animals were willing to exert to obtain a preferred food reward. nih.gov

Pharmacological magnetic resonance imaging (phMRI) in rats has been used to map the neuroanatomical sites of action of bupropion. While acute administration of bupropion did not produce significant changes in the BOLD signal in regions of interest, chronic treatment resulted in robust increases in BOLD responses in the hippocampus, amygdala, and prefrontal cortex. researchgate.net These brain regions are known to be implicated in the pathophysiology of depression.

The following table summarizes the findings from key animal models of depression used to evaluate bupropion's efficacy.

Table 4: Efficacy of Bupropion in Animal Models of Depression

Animal Model Species Key Behavioral Measure Observed Effect of Bupropion
Forced Swim Test Mouse, Rat Immobility time Decreased
Effort-Related Decision Making Rat Lever pressing for preferred food Increased
Tetrabenazine-Induced Motivational Deficit Mouse T-maze choice (high vs. low effort) Increased selection of high-effort activity
Chronic Unpredictable Stress Rat Sucrose preference Increased

Data compiled from multiple sources.

Investigations in Models of Attention Deficit Hyperactivity Disorder

Bupropion has been evaluated in preclinical models relevant to Attention Deficit Hyperactivity Disorder (ADHD), largely due to its dopaminergic and noradrenergic activity. psychiatryonline.orgnih.gov The dopamine transporter (DAT) knockout mouse is a recognized animal model for ADHD, exhibiting hyperactivity and deficits in executive function. youtube.com Studies in such models help to explore the neurobiological underpinnings of the disorder and test potential therapeutics. mdpi.com Bupropion's mechanism, which involves inhibiting the reuptake of norepinephrine and dopamine, leads to increased concentrations of these catecholamines in the neuronal synapse, a similar outcome to that of traditional stimulants used for ADHD. nih.gov Although clinical trials have suggested bupropion may be a useful second-line agent for ADHD in adults, preclinical work continues to explore its precise effects on impulsivity and inattention. psychiatryonline.orgnih.govresearchgate.net Systematic reviews have noted that while bupropion may be effective, the quality of evidence from some clinical trials is considered low. nih.govwikipedia.org

Comparative Pharmacological Studies with Other Psychotropics

Comparative studies in animal models have been performed to differentiate the pharmacological profile of bupropion from other psychotropic agents.

Psychostimulants: In mouse models, the behavioral effects of bupropion have been compared to those of methamphetamine. Both substances were found to induce sensitization to locomotor activity and to cross-sensitize with each other. researchgate.net Both also produced rewarding effects in a conditioned place preference paradigm, suggesting similar dopamine-related behavioral profiles. researchgate.net However, a key difference was observed in that bupropion did not disrupt prepulse inhibition, unlike typical psychostimulants, indicating a lower potential for certain side effects. researchgate.net

Selective Serotonin Reuptake Inhibitors (SSRIs): In a study using the APP23 transgenic mouse model of Alzheimer's disease, bupropion was compared with the SSRI citalopram (B1669093). nih.gov Bupropion treatment was found to increase psychomotor activity, specifically by reducing resting time and increasing speed, without affecting spatial learning. nih.gov In contrast, citalopram slightly decreased psychomotor activity. nih.gov This highlights bupropion's distinct effects on locomotor activity compared to serotonergic antidepressants.

Mechanistic Investigations of Pro-convulsant Activity in Animal Models

A significant area of preclinical investigation has focused on the pro-convulsant activity of bupropion, with specific comparative studies on its hydrobromide (HBr) and hydrochloride (HCl) salts. nih.govdovepress.comrcsi.com The administration of bupropion is associated with a dose-dependent risk of seizures. researchgate.netresearchgate.netnih.gov The mechanism is not fully understood but is thought to be related to its sympathomimetic amine structure, which may lead to catecholamine release and hypothalamic stimulation. researchgate.netnih.govepsyhealth.com

Studies in both mice and rats using quantified electroencephalogram (EEG) have demonstrated that bupropion HBr may have a significantly lower potential to induce seizures compared to bupropion HCl, particularly at higher doses. nih.govdovepress.comrcsi.com

In mice administered a 125 mg/kg dose, bupropion HCl induced a tenfold higher number of cortical EEG seizures compared to an equimolar dose of bupropion HBr. dovepress.comrcsi.com

Parameter Bupropion HCl (125 mg/kg) Bupropion HBr (125 mg/kg) p-value
Mean Number of Cortical EEG Seizures 7.50 ± 2.560.75 ± 0.96p = 0.045
Data derived from studies in mice. nih.govdovepress.com

In rats, a 100 mg/kg dose of bupropion HBr induced seizures in significantly fewer animals (44%) compared to bupropion HCl, which caused seizures in all rats (100%). nih.govdovepress.com Furthermore, the total duration of seizures was significantly longer in the bupropion HCl-treated group. nih.govdovepress.com

Parameter Bupropion HCl (100 mg/kg) Bupropion HBr (100 mg/kg) p-value
Percentage of Rats with Seizure Activity 100%44%p < 0.05
Total Duration of Cortical Seizures (seconds) 424.6124.5p < 0.05
Data derived from studies in rats. nih.govdovepress.com

These preclinical findings suggest that the bromide salt may confer a beneficial property regarding seizure potential, possibly due to the historical use of bromide as an anticonvulsant. nih.govdovepress.comrcsi.com

Novel Drug Delivery System Development (e.g., Nanoformulations, Niosomes)

To enhance therapeutic efficacy and potentially achieve effects at lower doses, novel drug delivery systems for bupropion are being explored. One such approach involves the development of niosomal formulations. nih.govresearchgate.net Niosomes are vesicles formed from non-ionic surfactants that can encapsulate therapeutic agents. nih.govresearchgate.net

A recent study successfully synthesized and optimized bupropion-entrapped niosomes using a thin-film hydration method with different surfactants (Span 20, 40, and 60) and cholesterol. nih.govresearchgate.netnih.gov The optimized formulation, designated Bup@N20C (using Span 20), demonstrated a sustained release of the drug in artificial cerebrospinal fluid. nih.gov This nanoformulation represents a promising delivery system capable of crossing the blood-brain barrier, which could improve brain delivery of the encapsulated drug. nih.govresearchgate.netnih.gov

Behavioral Profiling in Zebrafish Models

The zebrafish (Danio rerio) has emerged as a valuable model system for high-throughput behavioral profiling of neuroactive compounds. nih.govescholarship.org Studies have utilized this model to assess the effects of bupropion and its novel formulations.

Exposure of zebrafish to bupropion has been shown to affect locomotor behavior in a concentration-dependent manner, with different concentrations causing either decreased or increased activity. nih.gov At higher concentrations, it can also lead to developmental effects and equilibrium alteration. nih.gov

In the context of novel drug delivery systems, the niosomal bupropion formulation (Bup@N20C) was tested in an adult zebrafish model of reserpine-induced depression. nih.govresearchgate.netnih.gov The results were significant:

The Bup@N20C treated group showed increased exploration activity. nih.gov

The formulation led to reduced irregular movements. nih.gov

These behavioral changes suggest a potential for mood improvement through the suppression of depression-like behavior. researchgate.netnih.gov

This research demonstrates the utility of zebrafish behavioral profiling for evaluating the therapeutic potential of new bupropion formulations. nih.govresearchgate.net

Future Directions and Research Frontiers

Elucidating Undefined Aspects of Mechanism of Action

While bupropion (B1668061) is known to be a norepinephrine-dopamine reuptake inhibitor (NDRI), the complete picture of its mechanism of action remains partially understood. patsnap.compsychopharmacologyinstitute.comnih.gov Future research is focused on several undefined aspects to provide a more comprehensive understanding of its pharmacological effects.

Key areas of ongoing investigation include:

Beyond Monoamine Reuptake Inhibition: While bupropion's primary mechanism is believed to be the inhibition of norepinephrine (B1679862) and dopamine (B1211576) transporters, its effects on these systems in humans are considered relatively modest. psychopharmacologyinstitute.com Research is exploring other potential mechanisms that may contribute to its antidepressant and smoking cessation effects. psychopharmacologyinstitute.com

Nicotinic Acetylcholine (B1216132) Receptor Antagonism: A significant area of interest is bupropion's role as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). psychopharmacologyinstitute.comdrugbank.com This action is thought to be a key contributor to its effectiveness as a smoking cessation aid by blocking the reinforcing properties of nicotine (B1678760). psychopharmacologyinstitute.comdrugbank.com Further studies are needed to fully characterize the specific nAChR subtypes involved and the downstream effects of this antagonism.

Neuroinflammatory Pathways: Emerging evidence suggests that bupropion may possess anti-inflammatory properties. nih.govnih.gov Studies have indicated that bupropion can lower the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma. nih.govresearchgate.net This has led to the hypothesis that its therapeutic effects may be partly mediated through the modulation of neuroinflammatory processes, a notion that is under active investigation for its potential implications in treating inflammatory and autoimmune conditions. nih.govwikipedia.org However, some research also suggests potential pro-inflammatory effects under certain conditions, indicating a need for further clarification. semanticscholar.org

Development of Novel Formulations and Prodrugs with Enhanced Pharmacokinetic Profiles

To improve patient adherence and potentially reduce side effects, research is ongoing to develop novel formulations and prodrugs of bupropion with optimized pharmacokinetic profiles.

Current formulations include immediate-release (IR), sustained-release (SR), and extended-release (XL) tablets. uky.edu The development of the XL formulation was aimed at improving tolerability and adherence by allowing for once-daily dosing. psychopharmacologyinstitute.com

Future research in this area is centered on:

Prodrug Strategies: A prodrug is an inactive compound that is converted into an active drug in the body. Researchers are exploring various prodrugs of bupropion to enhance its properties. nih.govresearchgate.netresearchgate.net The goal is to overcome issues such as rapid metabolism and to improve the drug's absorption, distribution, and excretion profile. nih.govresearchgate.net N-alkylated bupropion analogues have shown potential as bioprecursor prodrugs. nih.govresearchgate.net

Alternative Delivery Systems: Transdermal delivery systems, such as patches, are being investigated as an alternative to oral administration. nih.govgoogle.comgoogleapis.com A transdermal patch could provide a more consistent plasma concentration of the drug, potentially reducing peak concentration-related side effects and improving bioavailability by avoiding first-pass metabolism. nih.gov

Refined Pharmacogenomic Biomarker Identification for Personalized Therapy

Pharmacogenomics, the study of how genes affect a person's response to drugs, holds significant promise for personalizing bupropion therapy. The goal is to identify genetic markers that can predict a patient's response to the drug and their susceptibility to adverse effects.

A key focus of this research is the cytochrome P450 2B6 (CYP2B6) enzyme, which is primarily responsible for metabolizing bupropion to its major active metabolite, hydroxybupropion (B195616). nih.govnih.govdroracle.ai

Key research findings and future directions include:

CYP2B6 Variants: Genetic variations in the CYP2B6 gene can lead to significant differences in how individuals metabolize bupropion. nih.govnih.gov Individuals with certain CYP2B6 variants, such as CYP2B66 and CYP2B618, may have reduced enzyme activity, leading to lower concentrations of hydroxybupropion. escholarship.org

Predicting Treatment Outcomes: Studies have shown that higher concentrations of hydroxybupropion are associated with better smoking cessation outcomes. nih.gov Therefore, identifying patients who are "slow metabolizers" due to their CYP2B6 genotype could allow for dose adjustments to improve the efficacy of bupropion for smoking cessation. nih.gov

Combined Genetic Effects: Research is also investigating the combined effects of multiple genetic variants on bupropion metabolism and response. For example, a case report suggested that a combination of variants in CYP2B6 and CYP2C19 might contribute to nonresponse to high-dose bupropion for depression. researchgate.net A comprehensive understanding of these genetic influences will be crucial for developing safer and more effective personalized treatment strategies. nih.gov

Genetic MarkerEffect on Bupropion MetabolismPotential Clinical Implication
CYP2B66Reduced conversion of bupropion to hydroxybupropionPotentially poorer smoking cessation outcomes; may require dose adjustment
CYP2B618Reduced concentrations of hydroxybupropionSimilar to CYP2B66, may affect therapeutic efficacy
CYP2C1917Ultra-rapid metabolizer phenotypeMay contribute to nonresponse in combination with other variants

Exploration of Bupropion Hydrobromide in New Therapeutic Indications

The unique pharmacological profile of this compound has prompted research into its potential use for a variety of other conditions beyond depression and smoking cessation.

Some of the promising new therapeutic areas being explored include:

Inflammatory and Autoimmune Conditions: Due to its potential anti-inflammatory effects, bupropion is being investigated for the treatment of conditions like inflammatory bowel disease (Crohn's disease) and psoriasis. nih.govnih.govwikipedia.org Animal models have shown that bupropion can reduce inflammation. nih.gov

Neurodegenerative Diseases: The role of bupropion in managing symptoms of neurodegenerative diseases is another area of active research. A clinical trial investigated the efficacy of bupropion for treating apathy in patients with Alzheimer's disease, although the results did not show superiority over placebo. nih.govcolab.ws Another study explored its use for apathy in Huntington's disease, which also did not find a significant benefit. plos.orgresearchgate.net Despite these findings, the neuroprotective effects of bupropion observed in preclinical models of cerebral ischemia/reperfusion injury suggest that further investigation into its potential in neurodegenerative conditions is warranted. nih.gov

Other Potential Uses: Bupropion is also being tested in clinical trials for its potential in treating psychostimulant abuse, attention-deficit/hyperactivity disorder (ADHD), and obesity. uky.edu

Advanced Clinical Trial Designs for Comprehensive Efficacy and Safety Assessment

To better evaluate the efficacy and safety of this compound, particularly in new indications and diverse populations, researchers are employing more advanced clinical trial designs. These designs aim to provide more robust and nuanced data than traditional trial models.

Future directions in clinical trial design for bupropion may include:

Adaptive Designs: These trials allow for modifications to be made to the trial protocol based on interim data. This can lead to more efficient and informative studies.

Biomarker-Stratified Trials: By enrolling patients based on specific biomarkers, such as their CYP2B6 genotype, researchers can assess the efficacy of bupropion in more homogeneous patient populations. This can help to identify subgroups of patients who are most likely to benefit from the treatment.

Real-World Evidence Studies: These studies collect data on the use of bupropion in routine clinical practice, providing valuable insights into its long-term effectiveness and safety in a broader patient population.

Long-Term Outcome Studies in Diverse Patient Cohorts

While the short-term efficacy of bupropion is well-documented, there is a need for more long-term outcome studies in diverse patient populations. This research is crucial for understanding the sustained effects of the drug and for identifying any potential long-term risks.

Areas for future long-term research include:

Cardiovascular Safety: The long-term cardiovascular safety of bupropion, particularly in patients with pre-existing heart disease, is an area that requires further investigation. wikipedia.org While some studies have suggested that bupropion may have a favorable cardiovascular profile compared to other antidepressants, more data is needed from large, long-term studies. nih.govsemanticscholar.orgpsychiatryonline.org Some reports indicate a potential for increased blood pressure. nih.govdrugs.com

Efficacy in Specific Populations: More research is needed to evaluate the long-term efficacy and safety of bupropion in specific patient populations, such as adolescents, pregnant women, and the elderly.

Comparative Effectiveness: Long-term studies comparing the effectiveness of bupropion to other antidepressants and smoking cessation aids are needed to help guide clinical decision-making.

Research into Metabolite-Specific Pharmacological Contributions

Future research is focused on dissecting the specific pharmacological contributions of each of these metabolites:

Q & A

Q. What experimental models are used to evaluate the convulsant thresholds of Bupropion hydrobromide, and how are TD₅₀ values calculated?

Preclinical studies in rodents often employ intraperitoneal (IP) dosing to assess convulsant thresholds. For this compound, TD₅₀ (median toxic dose) is derived using dose-response curves. For example, a 75 mg/kg IP dose showed no toxicity (0/8 rodents), while 150 mg/kg IP induced seizures in all subjects (8/8). The TD₅₀ for Bupropion HBr was calculated as 91.9 mg/kg (95% CI: 83.5–111.1) . Researchers should account for salt-to-base conversions (e.g., Bupropion HBr’s molar TD₅₀ is 286.8 µmol/kg) and compare results with hydrochloride salts, which exhibit lower TD₅₀ values (e.g., 74.8 mg/kg for Bupropion HCl) .

Q. How does this compound modulate monoaminergic neurotransmission, and what methodological tools validate its selectivity?

this compound weakly inhibits serotonin (5-HT) and norepinephrine (NE) reuptake but exhibits stronger dopamine (DA) uptake blockade (IC₅₀ = 1.76 µM) . In vitro assays using synaptosomal preparations or radiolabeled ligands (e.g., [³H]-DA) quantify transporter inhibition. Electrophysiological recordings in dopaminergic neurons further validate its activity. Unlike tricyclic antidepressants, it does not inhibit monoamine oxidase (MAO), confirmed via MAO activity assays using substrates like kynuramine .

Q. What are the key chemical properties of this compound that influence its stability in experimental settings?

this compound (C₁₃H₁₉BrClNO, MW 320.65) has a melting point of 334.8°C and a vapor pressure of 0.000125 mmHg at 25°C. Its solubility in water is limited, requiring organic solvents (e.g., 1-propanol) for crystallization. Storage at controlled room temperature (20–25°C) in airtight containers is critical to prevent degradation, as polymorphic transitions (e.g., form II to form I) occur at high temperatures .

Advanced Research Questions

Q. How do polymorphic forms of this compound affect its pharmacokinetic and thermodynamic properties?

this compound exists in two polymorphs (I and II). Form II transitions to form I at ≥170°C via one-dimensional nucleation (Avrami exponent n = 2.0), with an activation energy of 239.4 kJ/mol. Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) are used to characterize these forms. Polymorph stability impacts dissolution rates and bioavailability, necessitating phase-specific formulation studies .

Q. What methodologies resolve contradictions in toxicity data between Bupropion salts?

Conflicting TD₅₀ values between Bupropion HBr and HCl salts arise from differences in bioavailability and salt dissociation rates. Researchers should standardize molar-equivalent dosing and use pharmacokinetic models to compare area-under-the-curve (AUC) profiles. For example, Bupropion HBr’s higher TD₅₀ (91.9 mg/kg vs. HCl’s 74.8 mg/kg) may reflect slower absorption, validated via plasma concentration-time curves in rodent models .

Q. How do CYP2B6 genetic polymorphisms influence this compound metabolism in human studies?

CYP2B6 catalyzes Bupropion’s hydroxylation to active metabolites (e.g., hydroxybupropion). Genotyping (PCR-RFLP) identifies variants like CYP2B64, which increases clearance 1.66-fold compared to wild-type (CYP2B61). Population pharmacokinetic modeling in 121 volunteers revealed that CYP2B64 carriers exhibit higher hydroxybupropion Cₘₐₓ, impacting antidepressant efficacy and seizure risk. Dose adjustments are recommended in pharmacogenomic studies .

Q. What crystallographic techniques elucidate this compound’s solvate structures?

Single-crystal X-ray diffraction revealed a propanol hemisolvate structure, where two Bupropion cations form hydrogen-bond dimers bridged by bromide ions (NH···Br distance = ~4.2 Å). Intramolecular interactions (e.g., O–H···Br) stabilize the lattice, confirmed via Hirshfeld surface analysis. Such structural insights guide co-crystal engineering to enhance solubility .

Methodological Guidance

  • Toxicity Studies : Use IP dosing in rodents with EEG monitoring to detect seizure thresholds. Report both mg/kg and µmol/kg units for cross-study comparisons .
  • Polymorph Characterization : Combine DSC, XRPD, and scanning electron microscopy (SEM) to track phase transitions .
  • Metabolic Profiling : Employ HPLC-MS for quantifying Bupropion and metabolites in plasma, adjusting for CYP2B6 genotypes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bupropion hydrobromide
Reactant of Route 2
Reactant of Route 2
Bupropion hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.